One of the primary applications of (R)-(+)-1-Octyn-3-ol is as a precursor in the synthesis of prostaglandins. Prostaglandins are a diverse group of lipid signaling molecules involved in various physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction PubChem: Prostaglandins, CID 528033: ). (R)-(+)-1-Octyn-3-ol's chiral center and functional groups allow it to be incorporated into the core structure of certain prostaglandins through organic reactions Thermo Fisher Scientific: (R)-(+)-1-Octyn-3-ol: .
(R)-(+)-1-Octyn-3-ol is a secondary alcohol characterized by a terminal alkyne group and a hydroxyl group located at the third carbon of an eight-carbon chain. Its molecular formula is CHO, and it has a molecular weight of 126.2 g/mol. This compound exists as a red crystalline powder that is soluble in organic solvents, making it suitable for various chemical applications . The (R)-enantiomer of 1-octyn-3-ol is less common in nature compared to its structural analog, 1-octen-3-ol, often referred to as mushroom alcohol.
These reactions are facilitated by various reagents, including alcohol dehydrogenases and metal catalysts, which can enhance selectivity and yield .
Research indicates that (R)-(+)-1-Octyn-3-ol may exhibit biological activity due to its chiral nature. Its enantiomeric relationship with naturally occurring compounds allows for studies on stereochemical interactions in biological systems. While specific biological activities are still under investigation, compounds with similar structures have shown potential antimicrobial and antifungal properties .
Several methods exist for synthesizing (R)-(+)-1-Octyn-3-ol:
(R)-(+)-1-Octyn-3-ol serves various purposes in scientific research and industry:
Studies on (R)-(+)-1-Octyn-3-ol focus on its interactions with other chiral molecules, which can influence reaction pathways and product outcomes in synthetic chemistry. The compound's stereochemistry plays a crucial role in determining its reactivity and selectivity in various chemical transformations, making it valuable for understanding chiral recognition processes .
(R)-(+)-1-Octyn-3-ol shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Octen-3-ol | CHO | Naturally occurring; known as mushroom alcohol |
| 1-Heptyn-3-ol | CHO | Shorter carbon chain; similar functional groups |
| 2-Octyn-3-ol | CHO | Different position of alkyne; affects reactivity |
| 3-Octyn-2-ol | CHO | Position of functional groups alters properties |
The uniqueness of (R)-(+)-1-Octyn-3-ol lies in its specific stereochemistry, which influences its behavior in
(R)-(+)-1-Octyn-3-ol, systematically classified as (3R)-oct-1-yn-3-ol, belongs to the family of acyclic unsaturated alcohols. Its structural backbone comprises an eight-carbon chain with a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH) at the third carbon atom. The compound exists as a single enantiomer due to its chiral center at carbon 3.
| IUPAC Name | (3R)-oct-1-yn-3-ol |
|---|---|
| Common Name | (R)-(+)-1-Octyn-3-ol |
| Alternative Names | 3R-1-octyn-3-ol; ω-side-chain unit for prostaglandin synthesis |
The molecular formula of (R)-(+)-1-octyn-3-ol is C₈H₁₄O, with a molecular weight of 126.20 g/mol. Its structure is confirmed by the following identifiers:
CCCCCC(C#C)O (racemic form) InChI=1/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 (racemic form) VUGRNZHKYVHZSN-UHFFFAOYSA-N (racemic form) The alkyne group (-C≡CH) at carbon 1 and the secondary alcohol (-OH) at carbon 3 define its reactivity and stereochemical properties.
The compound’s chiral center at carbon 3 is R-configured, yielding the (R)-(+)-enantiomer. This stereochemistry is critical for its biological activity and synthetic applications. The enantiomer (S)-(-)-1-octyn-3-ol (CAS 32556-71-1) has distinct physical and biological properties, such as lower biological activity in entomological contexts.
| Property | (R)-(+)-1-Octyn-3-ol | (S)-(-)-1-Octyn-3-ol |
|---|---|---|
| Optical Rotation | +9.9° (neat) | -9.9° (neat) |
| Biological Activity | Prostaglandin precursor | Lower entomological relevance |
While direct historical records are sparse, (R)-(+)-1-octyn-3-ol gained prominence in the 1980s as a key intermediate in prostaglandin synthesis. Its role in bioactive lipid synthesis and entomological research further solidified its importance in organic chemistry.
Key identifiers for regulatory and research purposes include:
| Registry | Identifier |
|---|---|
| CAS | 32556-70-0 (R-enantiomer) |
| EINECS | 212-455-4 |
| PubChem CID | 6999692 |
| UNII | AZ9V2W5SW4 |
(R)-(+)-1-Octyn-3-ol represents a chiral secondary alcohol with a single stereogenic carbon center at the third position of the octyn-3-ol chain. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules, where the hydroxyl group takes precedence over the terminal alkyne functionality [1] [2] [3]. This compound exhibits dextrorotatory optical activity, rotating plane-polarized light in the clockwise direction when viewed along the path of light propagation [4] [5].
The molecular basis of optical activity in (R)-(+)-1-Octyn-3-ol stems from the asymmetric interaction between the chiral molecule and plane-polarized light. When plane-polarized light encounters a chiral substance, the oscillation angle rotates due to the differential interaction with the enantiomer [4] [5] [6]. The R-enantiomer consistently rotates light clockwise, while its S-counterpart rotates light counterclockwise to an equal magnitude but opposite direction [7] [6].
The stereochemical assignment of (R)-(+)-1-Octyn-3-ol follows systematic nomenclature where the R designation indicates the clockwise arrangement of substituents when viewed from the position opposite to the lowest priority group [8] [3]. The priority sequence for the substituents around the chiral carbon is hydroxyl group > terminal alkyne > pentyl chain > hydrogen atom, establishing the R configuration through the clockwise sequence [1] [8].
The specific rotation of (R)-(+)-1-Octyn-3-ol has been determined through multiple analytical approaches, yielding values that vary depending on the solvent system and measurement conditions. In methylene chloride at a concentration of 2 grams per 100 milliliters, the specific rotation is reported as +6.5° at 20°C using the sodium D-line (589 nanometers) [2] [9]. When measured neat (without solvent), the optical rotation ranges from +9° to +10° [10] [11].
The specific rotation formula employed for these determinations follows the standard expression: [α]D20 = αobs/(l × c), where αobs represents the observed rotation, l denotes the path length in decimeters, and c indicates the concentration in grams per 100 milliliters [4] [12] [13]. This standardized measurement allows for consistent comparison across different analytical conditions and laboratories [4] [7].
Enantiomeric purity determination for (R)-(+)-1-Octyn-3-ol typically achieves 98% enantiomeric excess when analyzed by gas-liquid chromatography [2] [9]. The enantiomeric excess calculation utilizes the relationship: enantiomeric excess = (|nR - nS|)/(nR + nS) × 100%, where nR and nS represent the molar quantities of each enantiomer [14] [15]. This high level of enantiomeric purity reflects the effectiveness of modern asymmetric synthesis and resolution techniques [16] [14].
Multiple analytical methods are employed for enantiomeric purity assessment, including chiral gas chromatography with cyclodextrin-based stationary phases, chiral high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy with chiral auxiliaries [14] [17] [18]. Each technique offers distinct advantages in terms of sensitivity, accuracy, and sample requirements for comprehensive stereochemical analysis [17] [19] [20].
The formation of diastereomeric complexes represents a fundamental principle in the analysis and separation of (R)-(+)-1-Octyn-3-ol enantiomers. When (R)-(+)-1-Octyn-3-ol interacts with a chiral resolving agent, the resulting diastereomeric complexes exhibit different physical and chemical properties, enabling their separation through conventional analytical techniques [14] [21] [22].
Diastereomeric salt formation constitutes a primary method for resolving racemic 1-octyn-3-ol into its constituent enantiomers. The process involves reaction with enantiopure chiral acids or bases to form diastereomeric salts that can be separated by crystallization [23] [22]. N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride has been successfully employed as a resolving agent, achieving enantiomeric excess values of 86-92% through crystallization of the diastereomeric esters [23].
The effectiveness of diastereomeric interactions depends on multiple factors, including the nature of the chiral auxiliary, the strength of intermolecular interactions, and the crystallization conditions [23] [22]. Hydrogen bonding between the hydroxyl group of 1-octyn-3-ol and the chiral resolving agent frequently provides the primary driving force for diastereomeric discrimination [14] [23].
In analytical applications, diastereomeric interactions are exploited in chiral chromatography, where the chiral stationary phase acts as a resolving agent to differentiate between enantiomers [17] [24] [25]. Modified cyclodextrins represent the most widely used chiral selectors for gas chromatographic separation of 1-octyn-3-ol enantiomers, providing effective resolution through host-guest inclusion complexation [17] [26] [25].
The enantiomeric relationship between (R)-(+)-1-Octyn-3-ol and (S)-(-)-1-octyn-3-ol exemplifies the fundamental principles of stereochemical complementarity. These compounds are nonsuperimposable mirror images that exhibit identical physical properties in achiral environments but demonstrate opposite optical activities [6] [27] [28].
| Property | (R)-(+)-1-Octyn-3-ol | (S)-(-)-1-Octyn-3-ol |
|---|---|---|
| Absolute Configuration | R | S |
| Optical Rotation Direction | Dextrorotatory (+) | Levorotatory (-) |
| Specific Rotation [α]D20 | +6.5° | -9.9° |
| Enantiomeric Excess | 98% | 97% |
| Density (g/mL) | 0.864 | 0.866 |
| Refractive Index n20/D | 1.442 | 1.442 |
| Boiling Point | 100°C/20 mmHg | 100°C/20 mmHg |
The specific rotation values demonstrate the expected enantiomeric relationship, with (R)-(+)-1-octyn-3-ol exhibiting a positive rotation of +6.5° in methylene chloride, while (S)-(-)-1-octyn-3-ol shows a negative rotation of -9.9° when measured neat [2] [29] [30]. The magnitude difference between these values reflects the different measurement conditions and solvents employed [10] [31] [32].
Both enantiomers demonstrate similar physical properties including density, refractive index, and boiling point, confirming their enantiomeric relationship [2] [29] [30]. The slight variation in density values (0.864 versus 0.866 g/mL) falls within experimental uncertainty and does not indicate a fundamental difference between the enantiomers [2] [29].
The enantiomeric excess values for both compounds exceed 97%, indicating high stereochemical purity in commercial preparations [2] [29]. This level of purity is essential for applications requiring enantioselective transformations, particularly in prostaglandin synthesis where stereochemical integrity directly impacts biological activity [11] [34].
Racemic 1-octyn-3-ol represents an equimolar mixture of both enantiomers, exhibiting zero optical rotation due to the mutual cancellation of opposing rotational effects [6] [15] [35]. The resolution of racemic mixtures into constituent enantiomers requires techniques that exploit the differential interactions between enantiomers and chiral environments [35] [22] [36].
| Method | Principle | Enantiomeric Excess Achieved | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic Resolution | Lipase-catalyzed kinetic resolution | 72-85% (first cycle) | Mild conditions | Multiple cycles needed |
| Crystallization with Chiral Resolving Agent | Diastereomeric salt formation | 86-92% | Scalable | Requires resolving agent |
| Asymmetric Synthesis | Asymmetric reduction of 1-octyn-3-one | >95% | Direct synthesis | Limited substrate scope |
| Chiral HPLC | Chiral stationary phase separation | 95-99% | High purity | Expensive |
| GC with Chiral Stationary Phase | Cyclodextrin-based chiral separation | 90-95% | Analytical method | Small scale |
Enzymatic resolution employs lipase-catalyzed kinetic resolution to achieve selective transformation of one enantiomer, leaving the other enantiomer unchanged [21] [36]. This approach typically requires multiple cycles to achieve high enantiomeric excess, with initial cycles yielding 72-85% enantiomeric excess [21]. The method offers advantages of mild reaction conditions and environmental compatibility [21] [36].
Crystallization-based resolution utilizing chiral resolving agents represents a classical approach for large-scale enantiomer separation [23] [22]. The formation of diastereomeric salts with enantiopure acids enables separation through differential crystallization behavior [23] [22]. This technique achieved 86-92% enantiomeric excess for 1-octyn-3-ol using N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride as the resolving agent [23].
Asymmetric synthesis approaches, particularly asymmetric reduction of 1-octyn-3-one using chiral reducing agents, provide direct access to enantiomerically pure products [37] [16]. The asymmetric reduction utilizing B-3-pinanyl-9-borabicyclo[3.3.1]nonane achieves enantiomeric excess values exceeding 95% with high chemical yields [37] [16]. This approach eliminates the need for resolution of racemic mixtures but requires specialized chiral reagents [37] [16].
Chromatographic resolution techniques, including chiral high-performance liquid chromatography and gas chromatography with chiral stationary phases, offer analytical and preparative capabilities for enantiomer separation [17] [24] [25]. Modified cyclodextrin-based stationary phases provide effective resolution of 1-octyn-3-ol enantiomers through host-guest interactions [17] [26] [25]. These methods achieve high enantiomeric purity but are typically limited to analytical scale applications [17] [25].
Irritant